molecular formula C11H10N2O3 B11943939 Methyl (1-oxo-2(1H)-phthalazinyl)acetate

Methyl (1-oxo-2(1H)-phthalazinyl)acetate

Katalognummer: B11943939
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: GYQATAIYMQPUEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (1-oxo-2(1H)-phthalazinyl)acetate is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-oxo-2(1H)-phthalazinyl)acetate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then esterified with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (1-oxo-2(1H)-phthalazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalazinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various phthalazinone derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.

Wissenschaftliche Forschungsanwendungen

Methyl (1-oxo-2(1H)-phthalazinyl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl (1-oxo-2(1H)-phthalazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Methyl (1-oxo-2(1H)-phthalazinyl)acetate can be compared with other phthalazinone derivatives, such as:

    Phthalazinone: The parent compound with similar biological activities.

    Methyl phthalazinone acetate: A derivative with different ester groups.

    Phthalazinone hydrazone: A derivative with a hydrazone functional group.

These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.

Eigenschaften

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

methyl 2-(1-oxophthalazin-2-yl)acetate

InChI

InChI=1S/C11H10N2O3/c1-16-10(14)7-13-11(15)9-5-3-2-4-8(9)6-12-13/h2-6H,7H2,1H3

InChI-Schlüssel

GYQATAIYMQPUEX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.